3-benzamido-N-(4-ethoxyphenyl)benzamide
Overview
Description
3-benzamido-N-(4-ethoxyphenyl)benzamide is a compound belonging to the benzamide class of organic compounds. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This particular compound has two benzamide groups, making it a bis-benzamide derivative. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(4-ethoxyphenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This method is considered green and efficient, providing high yields and using eco-friendly processes .
Another method involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH), followed by alkylation with alkyl halides and reaction with hydrazine .
Industrial Production Methods
Industrial production of benzamides typically involves high-temperature reactions between carboxylic acids and amines. these methods may not be suitable for functionalized molecules due to the high temperatures required . The use of solid acid catalysts and ultrasonic irradiation offers a more sustainable and efficient approach for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(4-ethoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated reagents or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzamides or benzene derivatives.
Scientific Research Applications
3-benzamido-N-(4-ethoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzamides are known to inhibit serine proteases and other enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-(4-ethoxyphenyl)benzamide: A similar compound with one benzamide group, used in similar applications but with different reactivity and properties.
3-(benzoylamino)-N-(4-ethoxyphenyl)benzamide: Another bis-benzamide derivative with similar applications and properties.
Uniqueness
3-benzamido-N-(4-ethoxyphenyl)benzamide is unique due to its bis-benzamide structure, which provides enhanced reactivity and potential for diverse applications. Its dual benzamide groups allow for more complex interactions with biological targets and greater chemical versatility compared to simpler benzamide derivatives.
Properties
IUPAC Name |
3-benzamido-N-(4-ethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-27-20-13-11-18(12-14-20)23-22(26)17-9-6-10-19(15-17)24-21(25)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGVINIWJFKAFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201135 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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